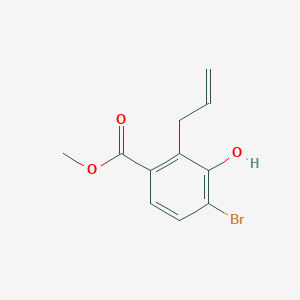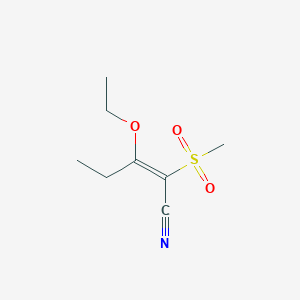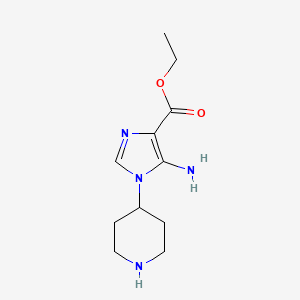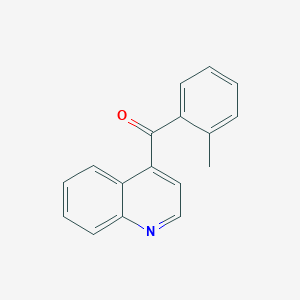
4-oxo-4H-chromene-7-carboxylic acid
Übersicht
Beschreibung
4-oxo-4H-chromene-7-carboxylic acid is a chemical compound with the molecular formula C10H6O4. It is also known as Chromone-2-carboxylic acid. This compound belongs to the class of organic compounds known as chromones, which are characterized by a benzopyran ring system with a ketone group at the 4-position and a carboxylic acid group at the 7-position. Chromones are known for their diverse biological activities and are used in various scientific research applications.
Wirkmechanismus
Target of Action
It’s known that the compound is related to the human protein ptpn1 .
Pharmacokinetics
It’s known that the compound is soluble in alcohol and ammonium hydroxide, and very slightly soluble in water . This could potentially impact its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4H-1-Benzopyran-7-carboxylic acid, 4-oxo-. For instance, the compound is stable under normal temperature and pressure . It should be stored away from oxidizing agents .
Biochemische Analyse
Biochemical Properties
4H-1-Benzopyran-7-carboxylic acid, 4-oxo-, plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in the regulation of insulin signaling and glucose homeostasis . The interaction between 4H-1-Benzopyran-7-carboxylic acid, 4-oxo-, and PTP1B is characterized by the inhibition of the enzyme’s activity, which can lead to increased insulin sensitivity.
Cellular Effects
The effects of 4H-1-Benzopyran-7-carboxylic acid, 4-oxo-, on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . Additionally, 4H-1-Benzopyran-7-carboxylic acid, 4-oxo-, can alter gene expression profiles related to cell cycle regulation and apoptosis, thereby affecting cellular proliferation and survival.
Molecular Mechanism
At the molecular level, 4H-1-Benzopyran-7-carboxylic acid, 4-oxo-, exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One notable mechanism is its ability to inhibit PTP1B, which results in enhanced insulin signaling and glucose uptake in cells . Furthermore, 4H-1-Benzopyran-7-carboxylic acid, 4-oxo-, can induce the expression of pro-apoptotic genes and suppress anti-apoptotic genes, thereby promoting apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
The effects of 4H-1-Benzopyran-7-carboxylic acid, 4-oxo-, change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4H-1-Benzopyran-7-carboxylic acid, 4-oxo-, is relatively stable under physiological conditions but can degrade over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular signaling pathways and metabolic processes.
Dosage Effects in Animal Models
The effects of 4H-1-Benzopyran-7-carboxylic acid, 4-oxo-, vary with different dosages in animal models. At lower doses, the compound has been shown to enhance insulin sensitivity and glucose uptake without causing significant adverse effects . At higher doses, it can induce toxicity and adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
4H-1-Benzopyran-7-carboxylic acid, 4-oxo-, is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound has been shown to modulate the activity of enzymes involved in glucose metabolism, leading to altered levels of glucose and other metabolites . Additionally, 4H-1-Benzopyran-7-carboxylic acid, 4-oxo-, can influence the flux through the pentose phosphate pathway, which is crucial for cellular redox balance and nucleotide synthesis .
Transport and Distribution
The transport and distribution of 4H-1-Benzopyran-7-carboxylic acid, 4-oxo-, within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 4H-1-Benzopyran-7-carboxylic acid, 4-oxo-, in tissues is also affected by its binding affinity to plasma proteins and its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of 4H-1-Benzopyran-7-carboxylic acid, 4-oxo-, plays a significant role in its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it has been observed to localize in the mitochondria, where it can exert its pro-apoptotic effects by disrupting mitochondrial membrane potential and inducing the release of cytochrome c . This subcellular localization is crucial for the compound’s ability to modulate cellular processes and signaling pathways effectively.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-4H-chromene-7-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenone derivatives with ethyl acetoacetate in the presence of a base, followed by oxidation to form the desired chromone structure. The reaction conditions typically include refluxing the reactants in a suitable solvent such as ethanol or acetic acid, with a base like sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in high purity. The choice of solvents and reagents may vary depending on the scale and specific requirements of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-oxo-4H-chromene-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in different chromanol derivatives.
Substitution: The compound can undergo substitution reactions at the benzene ring, leading to the formation of various substituted chromones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original chromone structure. These derivatives often exhibit different biological and chemical properties, making them useful for various applications.
Wissenschaftliche Forschungsanwendungen
4-oxo-4H-chromene-7-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: :
Eigenschaften
IUPAC Name |
4-oxochromene-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-8-3-4-14-9-5-6(10(12)13)1-2-7(8)9/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLMBDNLDHVPSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)OC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2,4-difluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1433480.png)


![1-[(6-Chloropyridin-2-yl)amino]pyrrolidine-2,5-dione](/img/structure/B1433486.png)










